Cas no 2503204-05-3 (Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate)

Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-26621822
- tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate
- 2503204-05-3
- Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate
-
- Inchi: 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-5-7(11)8(6-12)17(4,14)15/h7-8H,5-6,11H2,1-4H3
- InChI Key: OZAUXLGLSGKFTL-UHFFFAOYSA-N
- SMILES: S(C)(C1CN(C(=O)OC(C)(C)C)CC1N)(=O)=O
Computed Properties
- Exact Mass: 264.11437830g/mol
- Monoisotopic Mass: 264.11437830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 98.1Ų
Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26621822-0.05g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26621822-5g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 5g |
$2650.0 | 2023-09-12 | ||
Enamine | EN300-26621822-0.5g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-26621822-5.0g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
Enamine | EN300-26621822-1g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 1g |
$914.0 | 2023-09-12 | ||
Enamine | EN300-26621822-10g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 10g |
$3929.0 | 2023-09-12 | ||
Enamine | EN300-26621822-1.0g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26621822-2.5g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-26621822-0.1g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-26621822-0.25g |
tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate |
2503204-05-3 | 95.0% | 0.25g |
$840.0 | 2025-03-20 |
Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate Related Literature
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate
Research Briefing on Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate (CAS: 2503204-05-3) in Chemical Biology and Pharmaceutical Applications
The compound Tert-butyl 3-amino-4-methanesulfonylpyrrolidine-1-carboxylate (CAS: 2503204-05-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications. As a key intermediate in drug discovery, its structural features—including the tert-butyl carbamate protection and methanesulfonyl group—render it valuable for the development of novel bioactive molecules.
Recent studies highlight its role as a precursor in the synthesis of pyrrolidine-based inhibitors targeting proteases and kinases. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing selective inhibitors of cathepsin K, a cysteine protease implicated in osteoporosis. The methanesulfonyl moiety was critical for enhancing binding affinity through polar interactions with the enzyme's active site. Computational docking studies further supported these findings, revealing a unique binding mode facilitated by the compound's stereochemistry.
Advances in synthetic methodologies have also been reported. A team at the University of Cambridge developed a scalable, enantioselective route to 2503204-05-3 using asymmetric hydrogenation, achieving >99% ee and 85% yield (Organic Process Research & Development, 2024). This breakthrough addresses previous challenges in chiral purity, a key concern for pharmaceutical applications. Parallel work by WuXi AppTec optimized the Boc-deprotection conditions, enabling efficient downstream derivatization without racemization.
Emerging applications extend to radiopharmaceuticals. A Nature Communications study (2024) utilized this scaffold to develop PET tracers for imaging tumor-associated macrophages. The methanesulfonyl group served as a hydrogen bond acceptor, improving pharmacokinetic properties. In neurodegenerative disease research, derivatives showed promise as LRRK2 kinase modulators in Parkinson's models, with improved blood-brain barrier penetration compared to earlier analogs.
Ongoing clinical-stage research includes its incorporation into PROTAC molecules targeting BRD4, where the pyrrolidine core enhances linker flexibility. Patent analyses reveal growing IP activity, with 12 new filings in 2023-2024 covering crystalline forms and novel salt derivatives. However, challenges remain in metabolic stability optimization, as the methanesulfonyl group can undergo glutathione conjugation in hepatic microsome assays.
Future directions highlighted in recent reviews emphasize its potential in covalent inhibitor design (via the amine functionality) and as a building block for macrocyclic compounds. The compound's versatility across therapeutic areas—from oncology to inflammation—positions it as a strategic asset in medicinal chemistry pipelines. Continued research is expected to explore structure-activity relationships of novel derivatives and their ADME profiles in advanced disease models.
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